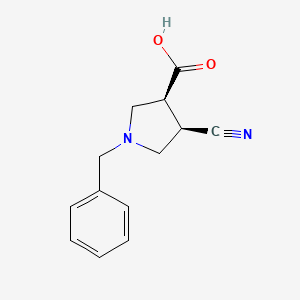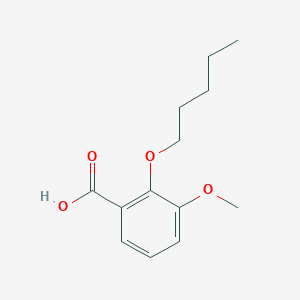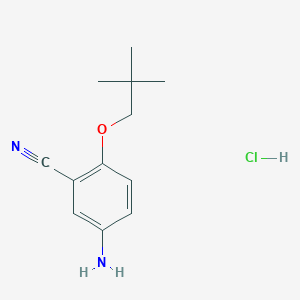
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is an organic compound that features a cyano group, a neopentyloxy group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride typically involves the reaction of 4-neopentyloxyaniline with a cyano group donor under specific conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base to facilitate the cyanoacetylation of the aniline derivative . The reaction is usually carried out under reflux conditions with solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-4-methoxyaniline: Similar structure but with a methoxy group instead of a neopentyloxy group.
4-Cyanoaniline: Lacks the neopentyloxy group, making it less sterically hindered.
3-Cyano-4-ethoxyaniline: Contains an ethoxy group, which is smaller than the neopentyloxy group.
Uniqueness
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s binding affinity and selectivity in biochemical assays and drug design .
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
5-amino-2-(2,2-dimethylpropoxy)benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13;/h4-6H,8,14H2,1-3H3;1H |
Clé InChI |
ZFZZUWIBBJZPMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=C(C=C(C=C1)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


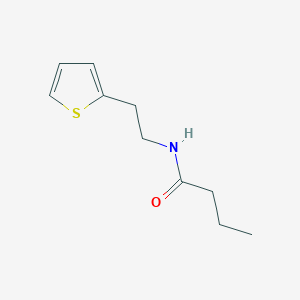
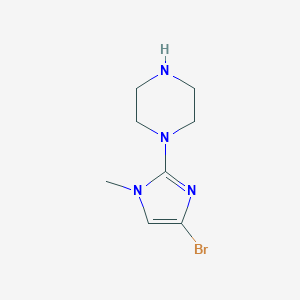
![3-[1-Hydroxy-1-(thiazol-2-yl)propyl]benzyl alcohol](/img/structure/B8308919.png)
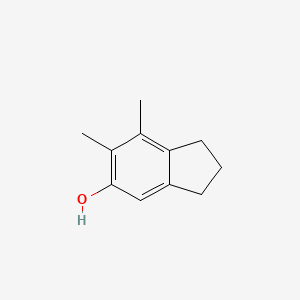
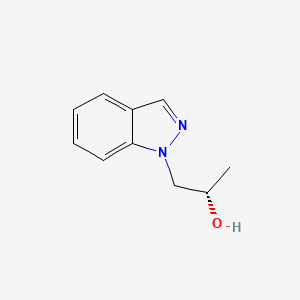
![5-Bromo-N-{4-[(1,1-dimethyl)ethyl]thiazol-2-yl)-2-hydroxybenzamide](/img/structure/B8308937.png)
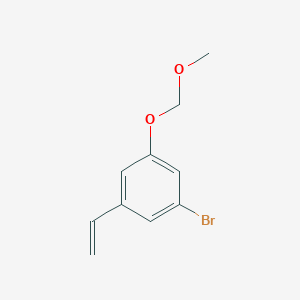
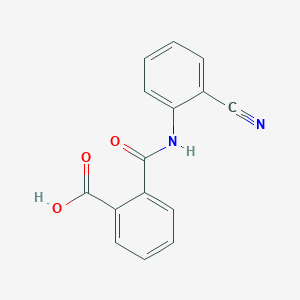
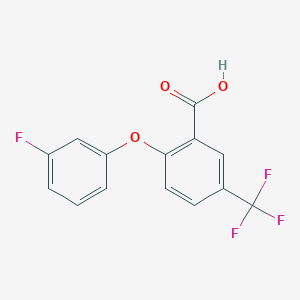


![5-(7-Methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B8308990.png)
